molecular formula C8H10OS B1584458 3-Methoxythioanisole CAS No. 2388-74-1

3-Methoxythioanisole

Cat. No. B1584458
Key on ui cas rn: 2388-74-1
M. Wt: 154.23 g/mol
InChI Key: IWVQVOXDIOKVBE-UHFFFAOYSA-N
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Patent
US08242144B2

Procedure details

To a solution of 3-methoxythioanisole (3.084 g, 20 mmol) in 300 mL acetone was added a solution of oxone (30.74 g, 50 mmol) in 125 mL water, resulting in the formation of a white precipitate. Stirring continued overnight, and the solid was filtered off and washed with acetone. Filtrate was concentrated to remove acetone. Aqueous layer was extracted with EtOAc (2×200 mL) and dried over Na2SO4. The solvent was removed to give 1-methanesulfonyl-3-methoxy benzene (3.68 g, 98%) as oil.
Quantity
3.084 g
Type
reactant
Reaction Step One
Name
Quantity
30.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](SC)[CH:6]=[CH:7][CH:8]=1.O[O:12][S:13]([O-:15])=O.[K+].[CH3:17]C(C)=O>O>[CH3:17][S:13]([C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1)(=[O:15])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
3.084 g
Type
reactant
Smiles
COC=1C=C(C=CC1)SC
Name
Quantity
30.74 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the formation of a white precipitate
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove acetone
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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